
Ethyl glucuronide-d5
Overview
Description
Ethyl glucuronide-d5 is a deuterated form of ethyl beta-D-glucuronide, a primary urinary metabolite of alcohol. It is used as an internal standard for the quantification of ethyl beta-D-glucuronide in various biological samples. This compound is particularly significant in forensic toxicology and clinical toxicology for monitoring alcohol consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl glucuronide-d5 is synthesized through the glucuronidation of ethanol. The process involves the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The deuterated form is achieved by using deuterated ethanol (ethyl-d5) in the reaction .
Industrial Production Methods: The industrial production of ethyl-d5 beta-D-glucuronide typically involves large-scale glucuronidation reactions under controlled conditions. The reaction mixture is purified using chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl glucuronide-d5 primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed by beta-glucuronidase enzymes to release the aglycone and glucuronic acid .
Common Reagents and Conditions:
Conjugation: UDP-glucuronosyltransferases catalyze the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid.
Major Products:
Hydrolysis: Ethanol (ethyl-d5) and beta-D-glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Clinical Applications
1.1 Alcohol Consumption Monitoring
Ethyl glucuronide is primarily used to monitor recent alcohol consumption. It can be detected in urine, blood, and other biological matrices for up to 80 hours after ethanol intake, making it a reliable marker for assessing alcohol use in clinical settings . EtG-d5 serves as an internal standard in quantitative analyses, enhancing the accuracy of results by compensating for matrix effects during testing .
1.2 Therapeutic Monitoring
In addiction treatment programs, EtG-d5 is invaluable for monitoring patient compliance with abstinence from alcohol. Its detection can inform healthcare providers about lapses or relapses in patients undergoing rehabilitation .
1.3 Forensic Investigations
EtG-d5 is also used in forensic toxicology to establish recent alcohol use in legal cases, such as driving under the influence (DUI) or workplace incidents involving substance use . Its stability and resistance to degradation make it a preferred choice over other biomarkers.
Analytical Methods
2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of EtG-d5 is commonly performed using LC-MS/MS techniques. This method allows for high sensitivity and specificity in detecting low concentrations of EtG in biological samples. For example, studies have shown that the limit of quantification (LOQ) for EtG can be as low as 0.1 µg/mL .
Method | Sample Type | LOQ (µg/mL) | Matrix Effects | Recovery (%) |
---|---|---|---|---|
LC-MS/MS | Urine | 0.1 | Up to 24% | 76-99 |
Ultra-Performance LC | Oral Fluid | 4.4 | Minimal | 86-99 |
Case Studies
3.1 Monitoring Alcohol Use in Patients
A study involving 27 volunteers monitored their alcohol consumption over five days using EtG-d5 as an internal standard during urine analysis. The results demonstrated that the method effectively detected varying levels of alcohol intake, providing insights into individual drinking patterns and compliance with abstinence protocols .
3.2 Forensic Application
In a forensic investigation, the presence of EtG-d5 was confirmed in post-mortem urine samples, providing crucial evidence of recent alcohol consumption prior to death. The stability of EtG allowed investigators to ascertain the timeline of events leading up to the incident .
Limitations and Considerations
While EtG-d5 provides significant advantages in monitoring alcohol consumption, there are limitations to consider:
Mechanism of Action
Ethyl glucuronide-d5 exerts its effects through the process of glucuronidation. UDP-glucuronosyltransferases catalyze the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, forming ethyl-d5 beta-D-glucuronide. This compound is then excreted in the urine, serving as a biomarker for alcohol consumption .
Comparison with Similar Compounds
Ethyl beta-D-glucuronide: The non-deuterated form of ethyl-d5 beta-D-glucuronide, used similarly as a biomarker for alcohol consumption.
Ethyl sulfate: Another metabolite of ethanol, used in conjunction with ethyl beta-D-glucuronide for comprehensive alcohol consumption monitoring.
Uniqueness: Ethyl glucuronide-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for accurate quantification of ethyl beta-D-glucuronide in various analytical methods. Its stability and specificity enhance the reliability of alcohol consumption assessments .
Biological Activity
Ethyl glucuronide-d5 (EtG-d5) is a deuterated form of ethyl glucuronide, a non-oxidative metabolite of ethanol formed through glucuronidation. This compound is significant in both clinical and forensic toxicology as a biomarker for alcohol consumption. The biological activity of EtG-d5, particularly its role as a stable marker for ethanol intake and its implications in various studies, is crucial for understanding its applications.
Ethyl glucuronide is produced in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid. The deuterated version, EtG-d5, serves as an internal standard in analytical chemistry due to its distinct mass characteristics, allowing for accurate quantification of EtG levels in biological samples.
- Chemical Structure :
- Ethyl Glucuronide: CHO
- This compound: CHDO
Role as a Biomarker
EtG-d5 is primarily utilized to detect recent alcohol consumption due to its stability and longer detection window compared to ethanol itself. It can be identified in urine, blood, and saliva, making it a versatile biomarker in various studies.
- Detection Window :
- Sensitivity :
- Comparison with Other Biomarkers :
Clinical Trials
A study involving healthy social drinkers indicated that urinary concentrations of EtG were significantly elevated on days following alcohol consumption, regardless of the participants' self-reported hangover status. This suggests that EtG serves as a reliable indicator of recent drinking behavior .
Group | Mean Urinary EtG (ng/mL) | Significance (p-value) |
---|---|---|
Hangover Group | Increased on post-alcohol day | 0.004 |
Hangover-Immune Group | Increased on post-alcohol day | 0.010 |
Correlation with Alcohol Dependence
Research has shown that hair levels of ethyl glucuronide correlate positively with alcohol consumption in patients with alcohol dependence syndrome. This relationship underscores EtG's potential utility in monitoring abstinence or relapse in clinical settings .
Analytical Methods for Detection
The quantification of EtG-d5 typically involves advanced techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method provides high sensitivity and specificity for detecting low concentrations of EtG in biological matrices.
Q & A
Basic Research Questions
Q. What is the role of ethyl glucuronide-d5 (EtG-d5) as an internal standard in analytical methods for EtG quantification?
EtG-d5 is a deuterated isotopologue of ethyl glucuronide (EtG) used to correct for matrix effects, ionization efficiency, and extraction variability in mass spectrometry (MS)-based assays. It is added to samples at a known concentration before extraction, enabling precise quantification via isotope dilution. For example, studies use EtG-d5 in hair and urine analyses to normalize recovery rates during solid-phase extraction (SPE) with Oasis MAX columns .
Q. How are calibration standards prepared for EtG-d5 in method validation studies?
Calibration standards are typically prepared by spiking blank matrices (e.g., drug-free hair or urine) with working solutions of EtG and EtG-d4. For instance, stock solutions (10 µg/mL in methanol) are diluted to generate working solutions, which are added to blank samples to create a linear calibration range (e.g., 5–1000 ng/mL). Each standard includes a fixed concentration of EtG-d5 (e.g., 500 ng/mL) to ensure internal consistency .
Q. What factors influence the stability of EtG-d5 during sample storage and processing?
EtG-d5 is stable in methanol at −20°C for long-term storage. However, degradation can occur in biological matrices under elevated temperatures. For example, postmortem blood studies show EtG degradation at 37°C, necessitating strict temperature control (−20°C) to preserve EtG-d5 integrity during analysis .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of EtG and EtG-d5 to avoid co-elution in LC-MS/MS?
Co-elution can be mitigated using column-switching HPLC with hydrophilic interaction liquid chromatography (HILIC) columns. For example, a study achieved baseline separation of EtG and EtG-d5 using an Agilent Zorbax HILIC Plus column (2.1 × 100 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Retention times differed by ≥0.5 minutes, ensuring accurate quantification .
Q. What statistical approaches resolve discrepancies between EtG-d5-corrected data and other alcohol biomarkers (e.g., CDT, FAEEs)?
Spearman rank correlation and multivariate regression are used to analyze biomarker concordance. For instance, in a study of 304 patients, EtG (adjusted via EtG-d5) showed moderate correlation with carbohydrate-deficient transferrin (CDT; r = 0.458) but poor correlation with FAEEs, highlighting EtG’s specificity for recent alcohol intake .
Q. How does renal impairment affect EtG-d5-adjusted hair EtG levels in clinical populations?
Patients with decreased kidney function exhibit elevated hair EtG levels due to delayed urinary excretion and increased incorporation into keratinous matrices. A study comparing 12 renal patients to healthy controls found significantly higher EtG levels (up to 134 pg/mg) after adjusting for estimated daily ethanol intake (p = 0.009), necessitating cautious interpretation in this population .
Q. What validation parameters are critical for EtG-d5-based methods in ISO/IEC 17025-accredited laboratories?
Key parameters include:
- Precision : Intra- and inter-day CV ≤15% for EtG-d5 recovery.
- Accuracy : Mean recovery of 85–115% for spiked samples.
- Selectivity : No interference from endogenous compounds (e.g., glucuronic acid conjugates).
- Limit of quantification (LOQ) : Typically ≤5 pg/mg in hair .
Q. How do extraction efficiencies of EtG-d5 vary across keratinous matrices (e.g., head vs. pubic hair)?
Extraction efficiency depends on matrix lipid content. Pubic hair, which has higher lipid composition, requires extended digestion in 2M NaOH (18–24 hours) compared to head hair (12 hours). EtG-d5 recovery rates in pubic hair are 10–15% lower due to matrix complexity, necessitating protocol adjustments .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting stability profiles for EtG-d5 in postmortem samples?
Discrepancies arise from sample handling and ethanol presence. For example, EtG-d5 stability is compromised in ethanol-positive blood stored at 25°C due to residual microbial activity, whereas ethanol-negative samples remain stable under the same conditions. This underscores the need for subgroup stratification in stability studies .
Q. How can researchers reconcile false-negative EtG results in urine despite positive EtG-d5 recovery?
False negatives may occur due to EtG degradation by β-glucuronidase-producing bacteria. A 2014 trial recommended adding sodium azide (0.1%) to urine samples to inhibit microbial activity, preserving both EtG and EtG-d5 integrity during storage .
Q. Methodological Tables
Table 1. Key Analytical Parameters for EtG-d5 in Hair Analysis
Parameter | Value/Range | Methodological Source |
---|---|---|
LOQ | 5 pg/mg | LC-MS/MS with HILIC |
Extraction Efficiency | 85–92% (head hair) | SPE with Oasis MAX |
Calibration Range | 5–500 pg/mg | Isotope dilution |
Table 2. Stability of EtG-d5 in Biological Matrices
Matrix | Temperature | Stability Duration | Key Finding |
---|---|---|---|
Hair | −20°C | ≥12 months | No significant degradation |
Blood | 4°C | 7 days | ≤10% degradation |
Urine | 25°C | 48 hours | Stable with sodium azide |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBVMJWSPZNJH-XTJTXKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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